N-CYCLOHEXYL-N'-[1-(CYCLOHEXYLCARBONYL)-4-PIPERIDYL]UREA
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Overview
Description
N-CYCLOHEXYL-N’-[1-(CYCLOHEXYLCARBONYL)-4-PIPERIDYL]UREA is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-N’-[1-(CYCLOHEXYLCARBONYL)-4-PIPERIDYL]UREA typically involves the reaction of cyclohexyl isocyanate with a piperidine derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a catalyst to facilitate the formation of the urea linkage .
Industrial Production Methods
In industrial settings, the production of N-CYCLOHEXYL-N’-[1-(CYCLOHEXYLCARBONYL)-4-PIPERIDYL]UREA may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization or chromatography, is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-N’-[1-(CYCLOHEXYLCARBONYL)-4-PIPERIDYL]UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the formation of simpler, reduced compounds .
Scientific Research Applications
N-CYCLOHEXYL-N’-[1-(CYCLOHEXYLCARBONYL)-4-PIPERIDYL]UREA has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-N’-[1-(CYCLOHEXYLCARBONYL)-4-PIPERIDYL]UREA involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
N-CYCLOHEXYL-N’-(1-NAPHTHYL)UREA: This compound shares a similar urea structure but with a naphthyl group instead of a piperidine ring.
N-CYCLOHEXYL-N’-(4-IODOPHENYL)UREA:
Uniqueness
N-CYCLOHEXYL-N’-[1-(CYCLOHEXYLCARBONYL)-4-PIPERIDYL]UREA is unique due to the presence of both cyclohexyl and piperidine moieties, which contribute to its distinct chemical behavior and potential for diverse applications. Its structural features allow for specific interactions with molecular targets, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
1-[1-(cyclohexanecarbonyl)piperidin-4-yl]-3-cyclohexylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N3O2/c23-18(15-7-3-1-4-8-15)22-13-11-17(12-14-22)21-19(24)20-16-9-5-2-6-10-16/h15-17H,1-14H2,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAUBXCFBLBSII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCC(CC2)NC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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